4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine

Medicinal chemistry Kinase inhibitor intermediates Structure-property relationships

4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1207543-20-1) is a heterocyclic small molecule (C₁₁H₁₂ClN₃, MW 221.68 g/mol) belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class. The compound features a chlorine atom at the 4-position and a cyclopentyl ring at the 5-position of the fused bicyclic core.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
Cat. No. B12977986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CNC3=C2C(=NC=N3)Cl
InChIInChI=1S/C11H12ClN3/c12-10-9-8(7-3-1-2-4-7)5-13-11(9)15-6-14-10/h5-7H,1-4H2,(H,13,14,15)
InChIKeyARHQZOGPXNIKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Structural Identity and Intermediate Classification for Procurement Decisions


4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1207543-20-1) is a heterocyclic small molecule (C₁₁H₁₂ClN₃, MW 221.68 g/mol) belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class [1]. The compound features a chlorine atom at the 4-position and a cyclopentyl ring at the 5-position of the fused bicyclic core. This specific 5-cyclopentyl substitution distinguishes it from the more commonly catalogued 7-cyclopentyl positional isomer (CAS 212268-44-5) [2]. The compound is primarily disclosed as a synthetic intermediate in patent literature, including PCT applications for METTL3 modulators (WO2021079196A2) and antiviral modified nucleosides (WO2010015637A1), rather than as a final bioactive molecule itself [3][4].

Positional isomer 5-cyclopentyl substitution retains free N-7 hydrogen for downstream functionalization
Patent provenance Documented as intermediate in METTL3 modulator and antiviral nucleoside patent families
Conformational profile Cyclopentyl ring restricts conformational flexibility, favoring binding pre‑organization

Why 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Its 7-Cyclopentyl Isomer or 5-Unsubstituted Analogs


The 5-cyclopentyl substitution pattern in 4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is structurally non-interchangeable with its 7-cyclopentyl positional isomer (CAS 212268-44-5). In the pyrrolo[2,3-d]pyrimidine scaffold, the C-5 position resides on the pyrrole ring, while the N-7 position is the nitrogen of the pyrrole moiety; substitution at these distinct positions generates compounds with fundamentally different hydrogen-bonding capacity, steric profiles, and downstream derivatization vectors [1]. The 5-cyclopentyl compound retains the N-7 hydrogen (a hydrogen bond donor), whereas the 7-cyclopentyl isomer replaces this hydrogen with a cyclopentyl group (eliminating HBD capacity at N-7 and reducing it from 1 to 0) [2]. This single positional shift alters the computed LogP (3.6 for the 5-cyclopentyl compound versus 3.1 predicted for the 7-cyclopentyl isomer) and creates divergent reactivity at the 4-chloro position toward nucleophilic aromatic substitution, directly impacting synthetic route design in kinase inhibitor programs [3].

Target
Substitute
Why substitution may not transfer
5-cyclopentyl isomer (N-7 H present)
7-cyclopentyl isomer
Eliminates N-7 hydrogen bond donor, altering hydrogen‑bonding capacity and derivatization options
5-cyclopentyl scaffold
5-unsubstituted analog
Lacks cyclopentyl hydrophobic anchor; downstream binding affinity and selectivity may shift
LogP ≈ 3.6, 1 rotatable bond
LogP ≈ 3.1, more rotatable bonds
Lipophilicity and conformational profile differences may affect solubility, permeability, and SAR

Quantitative Differentiation Evidence for 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine in Scientific Procurement


Positional Isomer Differentiation: 5-Cyclopentyl vs. 7-Cyclopentyl Substitution Alters Hydrogen Bond Donor Count and Lipophilicity

The target compound (5-cyclopentyl isomer, CAS 1207543-20-1) possesses one hydrogen bond donor (N-7 H), whereas the 7-cyclopentyl positional isomer (CAS 212268-44-5) possesses zero hydrogen bond donors because the cyclopentyl group occupies the N-7 position, eliminating the N-H moiety [1][2]. Computed LogP differs between the two isomers: the 5-cyclopentyl compound has a calculated LogP of 3.6 (XLogP3-AA), while the 7-cyclopentyl isomer has a different predicted LogP of approximately 3.1 [1][3]. This 0.5 log unit difference in lipophilicity and the presence versus absence of a hydrogen bond donor at N-7 are critical for applications where downstream pharmacokinetic properties or target binding interactions are sensitive to HBD count and logD.

Positional isomer comparison
Reported
HBD 1, LogP 3.6
vs HBD 0, LogP ≈ 3.1
HBD difference alters derivatization options at N‑7
LogP shift may impact solubility and permeability
Medicinal chemistry Kinase inhibitor intermediates Structure-property relationships

Synthetic Intermediate Provenance: Documented Use in METTL3 Modulator and Antiviral Nucleoside Patent Families

Patent WO2021079196A2 (Accent Therapeutics) explicitly discloses 4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine as a reactant used to prepare METTL3 modulator compounds, specifically in a multi-step synthesis involving DMAP, lithium hydroxide, TDA-1, caesium carbonate, and triethylamine in THF/DCM/DMF/acetonitrile solvent mixtures [1][2]. Separately, patent WO2010015637A1 discloses this compound as a product intermediate in the synthesis of antiviral modified nucleosides targeting Flaviviridae infections [3]. In contrast, the 7-cyclopentyl isomer (CAS 212268-44-5) is primarily documented as a general kinase inhibitor intermediate without specific linkage to METTL3 or antiviral nucleoside programs .

Patent provenance
Context‑dependent
Explicit reactant in METTL3 modulator and antiviral nucleoside patents
Program‑specific traceability advantage over general kinase intermediates
Class‑level inference; verify patent scope for intended target
Epitranscriptomics Antiviral drug discovery Patent-grounded procurement

Downstream Biological Activity: 4-Amino Derivative of the 5-Cyclopentyl Scaffold Demonstrates Sub-100 nM IRAK4 Inhibition

A direct 4-amino derivative of the 5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, namely 1-N-(5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylcyclohexane-1,4-diamine, has been evaluated for IRAK4 (Interleukin-1 receptor-associated kinase 4) inhibitory activity in a cell-based assay using Karpas-299 human lymphoma cells, yielding an IC₅₀ of 23 nM [1]. This provides a quantitative benchmark for the biological potential of derivatives built from the 5-cyclopentyl scaffold. For comparison, the unsubstituted 5-position parent compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (no cyclopentyl at C-5) serves as a generic kinase inhibitor intermediate without reported IRAK4 potency at this level . The cyclopentyl group at C-5 likely contributes to the hydrophobic interaction with the IRAK4 ATP-binding pocket, a feature absent in the 5-unsubstituted analog.

IRAK4 inhibition (derivative)
Assay context
IC₅₀ 23 nM
Supports SAR exploration at the 4‑position
4‑amino derivative; Karpas‑299 cell assay
IRAK4 kinase inhibition Cancer cell pharmacology Structure-activity relationships

Physicochemical Property Vector: Reduced Rotatable Bond Count as a Conformational Pre-organization Advantage

4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine possesses exactly one rotatable bond (the C-C bond connecting the cyclopentyl ring to the pyrrolo[2,3-d]pyrimidine core), as computed by Cactvs 3.4.8.18 [1]. This contrasts with common 5-alkyl-substituted analogs such as 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (2 rotatable bonds) or 4-chloro-5-propyl-7H-pyrrolo[2,3-d]pyrimidine (3 rotatable bonds), where linear alkyl chains introduce additional degrees of conformational freedom [2]. The conformational restriction imposed by the cyclopentyl ring may translate to reduced entropic penalty upon target binding in downstream bioactive derivatives, a principle supported by class-level thermodynamic studies showing that cyclopentyl-substituted kinase inhibitors gain more favorable binding entropy compared to their isopropyl counterparts (ΔΔG attributed to the additional ethylene moiety in the cyclopentyl ring) [3].

Rotatable bond count
Context‑dependent
1 rotatable bond
vs 2–3 for ethyl/propyl analogs
Conformational pre‑organization may improve ligand efficiency
Class‑level thermodynamic data; validate in target system
Ligand efficiency metrics Conformational restriction Medicinal chemistry design

Procurement-Relevant Application Scenarios for 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine


METTL3 Inhibitor Lead Optimization Programs Requiring 5-Cyclopentyl Scaffold Intermediates

For research groups pursuing METTL3 (N6-adenosine-methyltransferase) inhibition as a therapeutic strategy in oncology, 4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine provides a patent-documented entry point into the chemical space claimed in WO2021079196A2 [1]. The compound's 4-chloro substituent serves as a leaving group for nucleophilic aromatic substitution with diverse amine nucleophiles, while the 5-cyclopentyl group occupies a hydrophobic pocket in the METTL3 active site [1][2]. Procurement of this specific isomer, rather than the 7-cyclopentyl analog, is essential because the free N-7 position must remain available for subsequent functionalization steps described in the patent (e.g., glycosylation to form nucleoside analogs) [2].

Antiviral Modified Nucleoside Synthesis Targeting Flaviviridae

The compound is disclosed as a product/intermediate in WO2010015637A1, which claims novel antiviral modified nucleosides for treating viral infections caused by Flaviviridae family viruses [3]. In this context, the 5-cyclopentyl substituent on the pyrrolo[2,3-d]pyrimidine core serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides, potentially conferring metabolic stability against phosphorolysis while maintaining recognition by viral polymerases [3]. The 7-cyclopentyl isomer cannot serve this function because the cyclopentyl group at N-7 would occupy the position required for glycosidic bond formation to the sugar moiety.

IRAK4 Kinase Inhibitor Development Using 4-Amino-5-cyclopentyl-pyrrolo[2,3-d]pyrimidine Scaffolds

Derivatives of the 5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent IRAK4 inhibition (IC₅₀ = 23 nM in Karpas-299 cells) when functionalized at the 4-position with trans-4-(dimethylamino)cyclohexylamine [4]. This quantitative potency benchmark supports procurement of 4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate for SAR exploration around the 4-position, where the chlorine atom enables rapid analog generation through palladium-catalyzed amination or direct nucleophilic displacement. The single rotatable bond of the cyclopentyl group provides a more rigid scaffold compared to 5-alkyl analogs, potentially improving binding entropy contributions [5].

Physicochemical Property-Driven Fragment Library Design

With a molecular weight of 221.68 g/mol, 1 HBD, 2 HBA, LogP of 3.6, and only 1 rotatable bond, 4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine falls within favorable fragment-like property space (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3, rotatable bonds ≤ 3 as defined by the Rule of Three) [5]. Its conformational restriction (1 rotatable bond) and moderate lipophilicity differentiate it from more flexible or more lipophilic pyrrolo[2,3-d]pyrimidine fragments, making it a suitable candidate for fragment-based drug discovery (FBDD) screening libraries where ligand efficiency and structural novelty are prioritized.

Application
Selection Property
Validation Focus
METTL3 inhibitor research
5‑cyclopentyl scaffold with free N‑7
N‑7 functionalization compatibility
Antiviral nucleoside synthesis research
Carbocyclic ribose mimic
Glycosidic bond formation at N‑7
IRAK4 kinase inhibitor research
4‑chloro reactive handle
Kinase SAR via 4‑amino derivatives
Fragment‑based library design
Conformational restriction
Rule of Three compliance
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